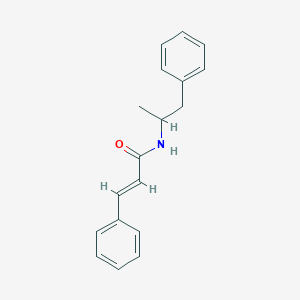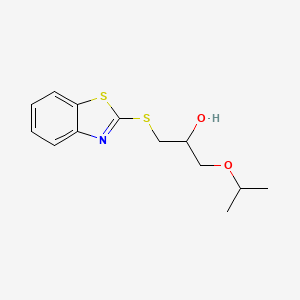![molecular formula C12H9NO2S2 B3845258 6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione CAS No. 24519-31-1](/img/structure/B3845258.png)
6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
Descripción general
Descripción
6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione, also known as PDP, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PDP has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been found to interact with DNA and RNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to exhibit anti-viral activity against certain viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione in lab experiments is its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione. One area of research could focus on the development of this compound derivatives with improved efficacy and safety profiles. Another area of research could focus on the use of this compound in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and metastasis of cancer cells.
Another area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammation.
Propiedades
IUPAC Name |
6-phenyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S2/c14-11-9-10(17-7-6-16-9)12(15)13(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBEMGOPCBXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179268 | |
| Record name | p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24519-31-1 | |
| Record name | p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024519311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(propylamino)carbonyl]-2-naphthamide](/img/structure/B3845187.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B3845193.png)

![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3845219.png)
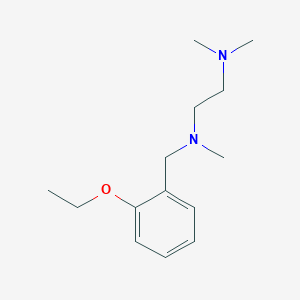
![{1-[4-(methylthio)benzyl]-2-piperidinyl}methanol](/img/structure/B3845230.png)
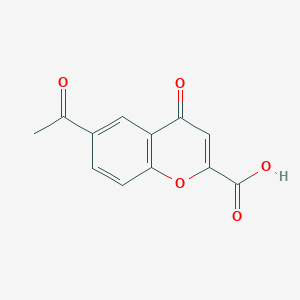
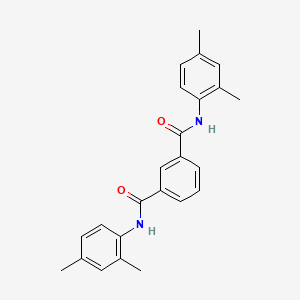
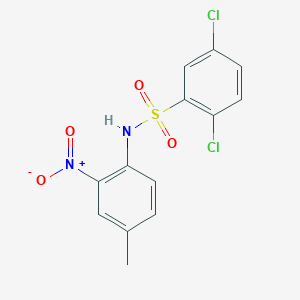
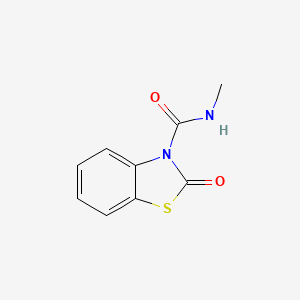
![ethyl 2-[1-(2-naphthyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845262.png)
![ethyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B3845263.png)
